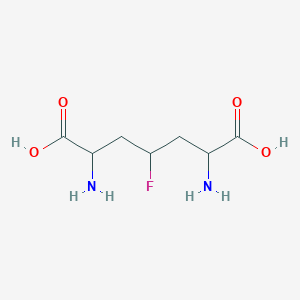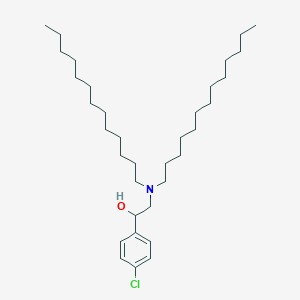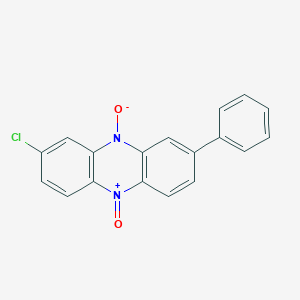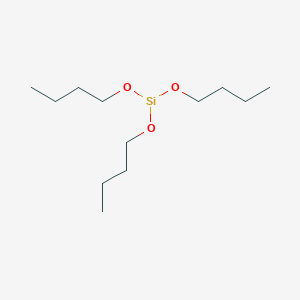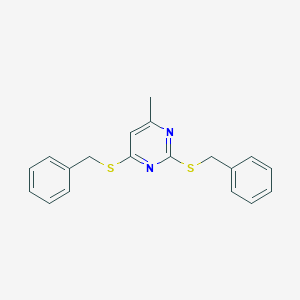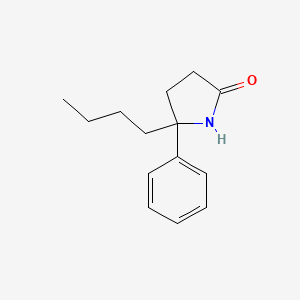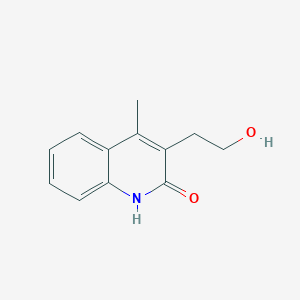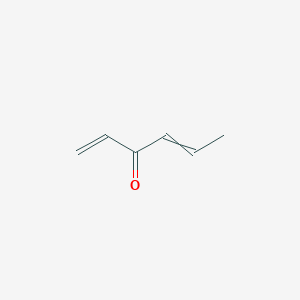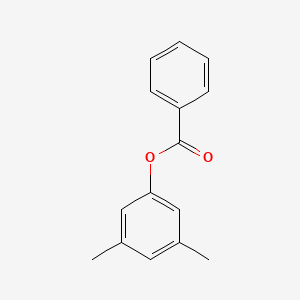
3,5-Dimethylphenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylphenyl benzoate is an organic compound characterized by the presence of a benzoate ester linked to a 3,5-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl benzoate typically involves the esterification of benzoic acid with 3,5-dimethylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dimethylphenyl benzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl ring can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: 3,5-Dimethylbenzoic acid.
Reduction: 3,5-Dimethylphenyl methanol.
Substitution: Various substituted 3,5-dimethylphenyl benzoates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylphenyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,5-Dimethylphenyl benzoate involves its interaction with various molecular targets. For instance, in biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The pathways involved in its action can include the modulation of signal transduction pathways and the alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Methylphenyl benzoate
- 2,3-Dimethylphenyl benzoate
- 2,4-Dimethylphenyl benzoate
Comparison: 3,5-Dimethylphenyl benzoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as melting point, solubility, and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
5554-28-9 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(3,5-dimethylphenyl) benzoate |
InChI |
InChI=1S/C15H14O2/c1-11-8-12(2)10-14(9-11)17-15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
UUNUHDBRVCYFPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


